4-(Chloromethyl)-2-isopropoxypyridine
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Overview
Description
4-(Chloromethyl)-2-isopropoxypyridine (CMIP) is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both a pyridine ring and an isopropoxy group at the 4-position. CMIP has been found to have a wide range of biochemical and physiological effects, and is of interest to researchers due to its potential for use in a variety of laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(Chloromethyl)-2-isopropoxypyridine involves the reaction of 2-isopropoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Starting Materials
2-isopropoxypyridine, Chloromethyl methyl ether, Lewis acid catalyst
Reaction
Add 2-isopropoxypyridine to a reaction flask, Add chloromethyl methyl ether to the reaction flask, Add a Lewis acid catalyst to the reaction flask, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent, Purify the product by recrystallization or column chromatography
Scientific Research Applications
4-(Chloromethyl)-2-isopropoxypyridine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as 2-amino-4-(chloromethyl)-6-methoxypyridine and 4-(chloromethyl)-2-hydroxy-6-methoxypyridine. 4-(Chloromethyl)-2-isopropoxypyridine has also been used to study the effects of pyridine-based compounds on the activity of enzymes.
Mechanism Of Action
The mechanism of action of 4-(Chloromethyl)-2-isopropoxypyridine is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 enzymes. It is also believed to interact with other proteins, such as the enzyme glutathione S-transferase.
Biochemical And Physiological Effects
4-(Chloromethyl)-2-isopropoxypyridine has been found to have a wide range of biochemical and physiological effects. In vitro studies have found that 4-(Chloromethyl)-2-isopropoxypyridine can inhibit the activity of cytochrome P450 enzymes, as well as the enzyme glutathione S-transferase. In vivo studies have found that 4-(Chloromethyl)-2-isopropoxypyridine can reduce the levels of certain metabolic enzymes, such as glucose-6-phosphate dehydrogenase.
Advantages And Limitations For Lab Experiments
The use of 4-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments has several advantages. It is a relatively inexpensive and accessible compound, and can be easily synthesized using a three-step procedure. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of experiments. However, there are some limitations to using 4-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments. It is not well understood how the compound works, so its effects may be unpredictable. Additionally, 4-(Chloromethyl)-2-isopropoxypyridine can be toxic at high concentrations, so caution should be taken when using it in laboratory experiments.
Future Directions
There are a variety of potential future directions for research involving 4-(Chloromethyl)-2-isopropoxypyridine. Further research could be done to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of 4-(Chloromethyl)-2-isopropoxypyridine, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential for 4-(Chloromethyl)-2-isopropoxypyridine to be used in the synthesis of other compounds, such as drugs or other chemical compounds.
properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMZMBVMVDAXEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734159 |
Source
|
Record name | 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-isopropoxypyridine | |
CAS RN |
1249634-97-6 |
Source
|
Record name | 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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